3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
描述
The compound 3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyridin-2(1H)-one core substituted with a 3-chlorophenyl group, a 2-hydroxyethyl-piperazine moiety, and a pyridin-2-ylmethyl side chain. The 3-chlorophenyl group could enhance lipophilicity and receptor binding, while the 2-hydroxyethyl substituent on the piperazine ring may improve aqueous solubility compared to alkyl-substituted analogs .
属性
IUPAC Name |
3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-15-22(32)23(25(33)30(18)17-21-7-2-3-8-27-21)24(19-5-4-6-20(26)16-19)29-11-9-28(10-12-29)13-14-31/h2-8,15-16,24,31-32H,9-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESZUOUTOLCDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反应分析
Functional Group Reactivity
The compound exhibits distinct reactivity patterns based on its substituents:
Example Reaction :
Under acidic conditions, the 4-hydroxy group undergoes sulfonation with chlorosulfonic acid, yielding a sulfonated derivative for further functionalization .
Stability and Degradation
- Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the piperazine-hydroxyethyl bond .
- pH Sensitivity :
- Light Sensitivity : The chlorophenyl group promotes photodegradation, forming dechlorinated byproducts under UV light .
Catalytic Modifications
Palladium-mediated reactions enable site-selective modifications:
- C–H Activation : The pyridinone core undergoes ortho-arylation using Pd(OAc)₂ and norbornene (NBE) as a transient mediator . For example, coupling with aryl iodides introduces diversely substituted aryl groups at the C5 position .
- Cross-Coupling : The chlorophenyl group participates in Ullmann-type couplings with amines or thiols under CuI catalysis .
Biological Derivatization
The hydroxyethyl-piperazine moiety is frequently modified to enhance pharmacokinetic properties:
- Prodrug Formation : Phosphorylation of the hydroxyl group improves aqueous solubility .
- Conjugation : Click chemistry (e.g., CuAAC) with azide-functionalized biomolecules targets the alkyne-modified piperazine .
Key Data Table: Representative Reaction Conditions
相似化合物的比较
Compound B: 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Compound B shares the pyridin-2(1H)-one core and 3-chlorophenyl group with Compound A but differs in two key regions:
- Piperazine substitution : Compound B has a methyl group on the piperazine ring, whereas Compound A features a 2-hydroxyethyl group. The hydroxyethyl group in A may enhance hydrogen-bonding capacity and solubility compared to the hydrophobic methyl group in B .
- N1-substituent: Compound B’s 2-methoxyethyl group contrasts with A’s pyridin-2-ylmethyl group.
Compound C: 8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Compound C (from ) shares a heterocyclic core (pyridopyrimidinone) with A but incorporates a piperidine ring and a dichlorophenyl group. Additionally, C’s pyrazole ring introduces rigidity, which could reduce metabolic flexibility relative to A’s hydroxyethyl-piperazine linker .
Compound D: MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
Compound D (from ) features a piperazine linked to a trifluoromethylpyridine and thiophene group. The trifluoromethyl group in D enhances electronegativity and metabolic stability compared to A’s hydroxyethyl substituent.
Hypothesized Pharmacokinetic and Pharmacodynamic Differences
| Parameter | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~550 g/mol (calculated) | ~500 g/mol (calculated) | ~530 g/mol (calculated) | ~480 g/mol (calculated) |
| Aqueous Solubility | Moderate (hydroxyethyl enhances polarity) | Low (methyl and methoxy reduce polarity) | Low (dichlorophenyl increases hydrophobicity) | Moderate (trifluoromethyl balances polarity) |
| Target Interaction | Potential kinase inhibition or metal chelation | Likely CNS receptor modulation | Kinase or protease inhibition | GPCR or ion channel modulation |
| Metabolic Stability | Moderate (hydroxyethyl may increase oxidation) | High (methyl group resists metabolism) | Low (pyrazole may undergo CYP450 cleavage) | High (trifluoromethyl resists metabolism) |
Research Findings and Implications
- Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., A and B) may be grouped for property prediction. However, substituent variations (e.g., hydroxyethyl vs. methyl) can lead to divergent biological behaviors, necessitating individualized evaluation .
常见问题
Q. What are the optimized synthetic routes for 3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridin-2(1H)-one core via cyclization of substituted pyridines under reflux in ethanol or DMF .
- Step 2 : Introduction of the 3-chlorophenyl and piperazinyl-methyl groups via nucleophilic substitution or Mannich reactions. Key reagents include coupling agents (e.g., DCC) and bases (e.g., triethylamine) .
- Step 3 : Functionalization of the piperazine moiety with a hydroxyethyl group using ethylene oxide or 2-chloroethanol under controlled pH (7–9) .
- Optimization : Yields >60% require inert atmospheres (N₂/Ar), temperature gradients (60–120°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can spectroscopic and crystallographic methods be employed to characterize the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons and piperazine methylene groups .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- X-ray Crystallography : Resolve 3D conformation, including dihedral angles between the pyridinone core and substituents, critical for understanding receptor binding .
Q. What in vitro assays are recommended for preliminary assessment of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are calculated via nonlinear regression .
- Cell Viability : Test against cancer lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with membrane preparations and scintillation counting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Control variables (cell passage number, serum concentration, incubation time) to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., GraphPad Prism) to identify outliers or confounding factors (e.g., impurity profiles) .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the hydroxy group and π-π stacking with the 3-chlorophenyl ring .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, hydrophobic regions) using MOE or Phase .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. What methodologies assess metabolic stability and reactive intermediate formation?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS .
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via high-resolution MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How can the compound’s reactive functional groups (e.g., hydroxyl, chlorophenyl) be stabilized during formulation?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydroxyl group oxidation .
- pH Buffering : Store solutions at pH 6–7 to minimize hydrolysis of the chlorophenyl moiety .
- Light Protection : Use amber vials to prevent photodegradation of the pyridinone core .
Q. What experimental designs validate target engagement in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity probes or clickable analogs to pull down target proteins from cell lysates .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts in the presence of the compound .
- In Vivo Imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET studies in animal models .
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